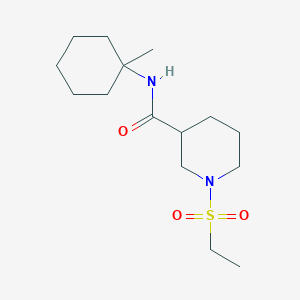

![molecular formula C14H10N2O2 B5501973 6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives involves several steps, including condensation reactions, alkylation, and cyclization processes. For example, a related compound, 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione, was synthesized and evaluated for its antiviral activity, showcasing the compound's relevance in medicinal chemistry (Rashan et al., 1989). Another synthesis approach involves novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives synthesized through enamine alkylation and dehydrating condensation reactions (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds, such as pyrrolidine-2,3-dione derivatives, provide insights into the aromatic nature and diatropic pi-system of these molecules through 1H NMR spectra and high-resolution mass spectrometry (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolopyridine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids, showcasing the compound's versatility in synthetic chemistry (Jones et al., 1990). Furthermore, the electrochemical properties and photophysical measurements of similar compounds indicate weak luminescence and potential applications in electronic materials (Gendron et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and good solubility in common organic solvents, which are important characteristics for materials science applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, such as their reactivity towards nucleophiles and electrophiles, are key to their utility in synthetic chemistry. Research on the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the compound's reactivity and potential for creating diverse chemical structures (Goto et al., 1991).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Chemical Properties

One area of application involves the efficient synthesis of related compounds and their chemical properties. For instance, researchers have developed one-pot synthesis methods for producing Nα-urethane-protected β- and γ-amino acids with excellent yields and purities, demonstrating the compound's utility in facilitating complex chemical reactions (Cal, Jaremko, Jaremko, & Stefanowicz, 2012). Additionally, novel alcohol-soluble n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells, highlighting the compound's role in advancing solar energy technology (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Polymer and Material Science

In polymer and material science, derivatives of the compound have been integrated into the backbone of photoluminescent conjugated polymers for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions, resulting in soluble materials with strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000). Moreover, the corrosion inhibitive properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium have been explored, demonstrating the compound's utility in protecting materials against corrosion (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Antiviral Research

In the realm of antiviral research, the synthesis and evaluation of 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione have been studied for its activity against RNA-containing influenza viruses, indicating significant antiviral activity without cytotoxic effects on tissue culture cells (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).

Cognitive Function and Amnesia

Additionally, a series of cyclic imides, including derivatives of pyrrole-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, offering insights into potential therapeutic applications for cognitive impairments (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEZSWMDBMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)